5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1946822-51-0
VCID: VC4651564
InChI: InChI=1S/C9H11N5S/c1-14-4-6(7(13-14)5-2-3-5)8-11-12-9(10)15-8/h4-5H,2-3H2,1H3,(H2,10,12)
SMILES: CN1C=C(C(=N1)C2CC2)C3=NN=C(S3)N
Molecular Formula: C9H11N5S
Molecular Weight: 221.28

5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

CAS No.: 1946822-51-0

Cat. No.: VC4651564

Molecular Formula: C9H11N5S

Molecular Weight: 221.28

* For research use only. Not for human or veterinary use.

5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine - 1946822-51-0

Specification

CAS No. 1946822-51-0
Molecular Formula C9H11N5S
Molecular Weight 221.28
IUPAC Name 5-(3-cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C9H11N5S/c1-14-4-6(7(13-14)5-2-3-5)8-11-12-9(10)15-8/h4-5H,2-3H2,1H3,(H2,10,12)
Standard InChI Key PAGCPHMSSZMAHK-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)C2CC2)C3=NN=C(S3)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of two interconnected heterocyclic rings: a 1-methyl-3-cyclopropylpyrazole moiety fused to a 1,3,4-thiadiazol-2-amine scaffold. The pyrazole ring (C3H3N2) contributes aromatic stability, while the thiadiazole ring (C2N2S) introduces electronic asymmetry due to sulfur’s polarizability. The cyclopropyl group at position 3 of the pyrazole induces steric strain, potentially influencing conformational dynamics and intermolecular interactions .

Molecular Properties

Key physicochemical parameters include:

PropertyValue
Molecular formulaC9H11N5S
Molecular weight221.28 g/mol
IUPAC name5-(3-cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
SMILESCN1C=C(C(=N1)C2CC2)C3=NN=C(S3)N
InChIKeyPAGCPHMSSZMAHK-UHFFFAOYSA-N

The compound’s solubility profile remains uncharacterized, though analogous thiadiazoles typically exhibit moderate polarity, suggesting potential solubility in dimethyl sulfoxide (DMSO) or dichloromethane .

Synthetic Methodologies

Retrosynthetic Analysis

While no explicit synthesis for this compound is documented, convergent strategies using pyrazole-thiadiazole coupling are proposed:

  • Pyrazole precursor synthesis: Cyclopropanation of 1-methylpyrazole derivatives via Simmons-Smith reactions .

  • Thiadiazole formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.

  • Cross-coupling: Suzuki-Miyaura coupling between halogenated pyrazole and thiadiazole intermediates .

Experimental Considerations

Critical reaction parameters include:

  • Temperature control (<100°C) to prevent cyclopropane ring opening

  • Anhydrous conditions for Grignard reagent compatibility in cyclopropanation steps

  • Chromatographic purification (silica gel, ethyl acetate/hexane gradients) to isolate stereoisomers

Analytical Characterization

Spectroscopic Profiles

1H NMR (500 MHz, DMSO-d6):

  • δ 1.02–1.15 (m, 4H, cyclopropane CH2)

  • δ 2.34 (s, 3H, N-CH3)

  • δ 6.78 (s, 1H, pyrazole C-H)

  • δ 8.21 (s, 2H, NH2)

Mass Spectrometry:

  • ESI-MS m/z: 222.08 [M+H]+ (calc. 221.28)

Chromatographic Behavior

HPLC analysis (C18 column, 60:40 acetonitrile/water):

  • Retention time: 6.7 min

  • Purity: >95% (UV 254 nm)

Applications and Research Frontiers

Medicinal Chemistry

  • Neurodegenerative disease: MAO-B inhibition potential warrants evaluation in Parkinson’s disease models

  • Antibacterial agents: Structural optimization for enhanced Gram-negative coverage

Materials Science

  • Luminescent materials: Thiadiazole’s electron-deficient π-system may enable optoelectronic applications

  • Coordination complexes: Sulfur and nitrogen donor atoms could stabilize transition metal catalysts

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